4-((6-methylpyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
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Overview
Description
The compound appears to be a derivative of piperidine, which is a common structure in many pharmaceutical drugs. The presence of the trifluoromethyl group and the pyridinyl group suggests that this compound could have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the coupling of the pyridinyl group. However, without specific information, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperidine ring would provide a cyclic structure, while the trifluoromethyl group would likely add a degree of electronegativity to the molecule. The pyridinyl group could potentially participate in pi stacking interactions.Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the trifluoromethyl group could make the compound susceptible to nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability.Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase
A study identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening, indicating the importance of certain heterocycles and phenyl group substitutions for potency and selectivity. This research suggests potential applications in investigating disease models through robust effects on biomarkers like 9, 10-epoxyoctadec-12(Z)-enoic acid (R. Thalji et al., 2013).
Anticancer Activity
Research into substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their quinoline counterparts demonstrated anticancer activity against human breast cancer and kidney cells, highlighting the role of the chromene and quinoline moieties when attached to pyrimide and piperazine groups (I. Parveen et al., 2017).
CGPR Receptor Inhibition
An enantioselective process was developed for a CGRP (calcitonin gene-related peptide) receptor antagonist, indicating applications in therapeutic strategies against conditions modulated by CGRP receptors, such as migraine and inflammation (Reginald O. Cann et al., 2012).
Non-Linear Optical (NLO) Properties
Synthesis and characterization of compounds with potential NLO properties and molecular docking analyses indicate their application in the development of materials with electronic and photonic applications. Molecular docking suggested interactions that may contribute to anticancer activity through inhibition of tubulin polymerization (R. Jayarajan et al., 2019).
Glycine Transporter 1 Inhibition
Identification of compounds as potent and orally available inhibitors of the glycine transporter 1 (GlyT1) suggests applications in neuropsychiatric disorders where modulation of glycine levels could be therapeutic, such as schizophrenia and cognitive disorders (Shuji Yamamoto et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
Novel piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents by inhibiting blood vessel formation and interacting with DNA (Vinaya Kambappa et al., 2017).
Safety And Hazards
Without specific information, it’s hard to provide a detailed analysis of the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure and potential harm.
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it’s intended to be a pharmaceutical drug, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects.
properties
IUPAC Name |
4-(6-methylpyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-13-5-4-8-17(23-13)27-14-9-11-25(12-10-14)18(26)24-16-7-3-2-6-15(16)19(20,21)22/h2-8,14H,9-12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTYIZWBDSRUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-methylpyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide |
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